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Compound of Interest

Compound Name: MU1742

Cat. No.: B10856059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on MU1742, a

potent and selective chemical probe for Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε

(CK1ε). The information compiled herein is intended to support further investigation into the

therapeutic potential of targeting these kinases in oncology.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for MU1742.

Table 1: In Vitro and In Cellulo Potency of MU1742
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Target Assay Type IC50 (nM) Cell Line EC50 (nM) Notes

CK1δ
In Vitro

Kinase Assay
6.1[1] HEK 293 47[1]

High in vitro

and in cellulo

potency.

CK1ε
In Vitro

Kinase Assay
27.7[1] HEK 293 220[1]

Potent

inhibition

observed.

CK1α1
In Vitro

Kinase Assay
7.2[1] HEK 293 3500[1]

High in vitro

potency, but

significantly

weaker in

cellulo

engagement.

CK1α1L
In Vitro

Kinase Assay
520[1] - -

Moderate in

vitro

inhibition.

Table 2: Cytotoxicity of MU1742 in Specific Cell Lines
Cell Line Cancer Type Assay Time Point Result

JURKAT T-cell leukemia Alamar blue 24 hours

No significant

crude cytotoxic

effect up to 10

µM[1]

HEK 293
Embryonic

Kidney
Alamar blue 24 hours

No significant

crude cytotoxic

effect up to 10

µM[1]

Note: There is a lack of publicly available, broad-panel screening data for the cytotoxicity and

anti-proliferative effects of MU1742 across a diverse range of cancer cell lines.

Signaling Pathway Analysis: Wnt/β-catenin Pathway
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MU1742 primarily exerts its effects on cancer cells through the modulation of the Wnt/β-catenin

signaling pathway. CK1δ and CK1ε are key components of the β-catenin destruction complex.

Inhibition of these kinases by MU1742 is expected to stabilize this complex, leading to the

phosphorylation and subsequent degradation of β-catenin. This prevents its translocation to the

nucleus and the transcription of Wnt target genes, which are often implicated in cancer cell

proliferation and survival.
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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of MU1742 on CK1δ/ε.
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Experimental Protocols
Detailed methodologies for key experiments performed with MU1742 are provided below.

Alamar Blue Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of MU1742 on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., JURKAT, HEK 293)

Complete cell culture medium

MU1742 stock solution (e.g., 10 mM in DMSO)

Alamar Blue reagent

96-well microplates

Plate reader (fluorescence or absorbance)

Protocol:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of MU1742 in complete culture medium.

Remove the overnight culture medium and add 100 µL of the MU1742 dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time point (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

Add 10 µL of Alamar Blue reagent to each well.

Incubate for 1-4 hours, protected from light.
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Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using

a plate reader.

Calculate cell viability as a percentage relative to the vehicle control and plot dose-response

curves to determine the IC50 value.

Western Blot for DVL3 Phosphorylation
Objective: To determine the effect of MU1742 on the phosphorylation of DVL3, a downstream

target of CK1δ/ε.

Materials:

Cancer cell line expressing DVL3

MU1742

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-DVL3 (specific for the CK1-mediated phosphorylation site,

if available), anti-DVL3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibody

ECL substrate

Protocol:

Plate cells and treat with various concentrations of MU1742 for a specified time.

Lyse the cells and quantify the protein concentration.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using an ECL substrate and an

imaging system. A shift in the mobility of the DVL3 band indicates changes in its

phosphorylation state.[2]

TOPFlash/FOPFlash Reporter Assay
Objective: To measure the effect of MU1742 on TCF/LEF-mediated transcription, a readout of

Wnt/β-catenin signaling activity.

Materials:

HEK 293T cells (or other suitable cell line)

TOPFlash (containing TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a

negative control) luciferase reporter plasmids

A constitutively expressed Renilla luciferase plasmid (for normalization)

Transfection reagent

MU1742

Wnt3a conditioned medium or recombinant Wnt3a (as a pathway activator)

Dual-Luciferase Reporter Assay System

Luminometer
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Protocol:

Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid.

After 24 hours, treat the cells with MU1742 at various concentrations in the presence or

absence of Wnt3a.

Incubate for another 24 hours.

Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities

using a luminometer and the dual-luciferase assay kit.

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Calculate the fold change in reporter activity relative to the control-treated cells.

Trans-well Chemotaxis Assay
Objective: To assess the effect of MU1742 on the migration of cancer cells towards a

chemoattractant.

Materials:

Leukemic cell line (or other migratory cancer cell line)[2]

Trans-well inserts (with appropriate pore size) and companion plates

Serum-free cell culture medium

Chemoattractant (e.g., CCL19 for leukemic cells)[2]

MU1742

Staining solution (e.g., Crystal Violet)

Protocol:

Add serum-free medium containing the chemoattractant to the lower chamber of the trans-

well plate.
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Resuspend the cancer cells in serum-free medium containing various concentrations of

MU1742 or vehicle control.

Add the cell suspension to the upper chamber of the trans-well insert.

Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton

swab.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in several fields of view under a microscope.

Quantify the inhibition of migration as a percentage of the control.
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Caption: Workflow for the Alamar Blue cell viability assay.
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Caption: General workflow for Western blot analysis.
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Caption: Workflow for the TOPFlash/FOPFlash reporter assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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